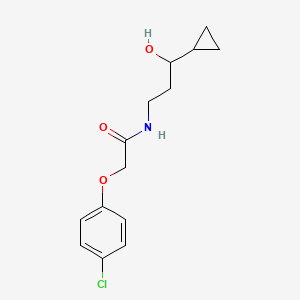

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c15-11-3-5-12(6-4-11)19-9-14(18)16-8-7-13(17)10-1-2-10/h3-6,10,13,17H,1-2,7-9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFCUOWBZCEGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)COC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide typically involves the following steps:

Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Conversion to 4-chlorophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

Amidation: The acyl chloride is reacted with 3-cyclopropyl-3-hydroxypropylamine to form the desired acetamide. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the chlorophenoxy group or to convert the amide to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key Observations:

Phenoxy vs. Phenyl Groups: The target compound’s 4-chlorophenoxy group introduces an oxygen atom, enhancing polarity compared to purely aromatic analogs like 2-(4-chlorophenyl)-N-(3,3-diphenylpropyl)acetamide. This may improve aqueous solubility .

Amine Substituents: The 3-cyclopropyl-3-hydroxypropyl group combines a cyclopropane ring (rigidity) with a hydroxyl group (hydrogen bonding), contrasting with diphenylpropyl (hydrophobic) or aminocyclohexyl (conformational flexibility) groups in analogs. This structural feature could modulate membrane permeability or metabolic stability .

Bioactivity: N-(4-Hydroxyphenethyl)acetamide exhibits cytotoxicity (38.3% mortality in brine shrimp assays at 0.1 mg/mL), suggesting that phenolic/aromatic acetamides may have inherent bioactivity. The target compound’s 4-chlorophenoxy group could confer similar or enhanced activity .

Physicochemical and Pharmacological Implications

- Solubility : The hydroxyl group in the target compound’s propyl chain may enhance water solubility compared to diphenylpropyl analogs, which are highly lipophilic .

- Target Selectivity: The 4-chlorophenoxy group’s electron-withdrawing nature may influence binding to enzymes or receptors, as seen in eIF2B-targeting analogs .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide, a derivative of chlorophenoxyacetic acid, has garnered attention in the fields of pharmaceuticals and agrochemicals due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHClNO\

- Molecular Weight : 287.78 g/mol

- Functional Groups :

- Amide group (-C(=O)N-)

- Chlorophenoxy group (enhances lipophilicity)

- Cyclopropyl moiety (affects pharmacokinetics)

Structural Representation

The compound's structure includes a chlorophenoxy group and a cyclopropyl group, which are significant in enhancing its biological activity and interaction with cellular targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on chloroacetamides demonstrated that those with halogenated phenyl rings showed high efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .

The mechanism of action for this compound is likely related to its ability to interact with specific biological targets:

- Enzyme Inhibition : The chlorophenoxy group may inhibit enzyme activity by binding to active sites.

- Receptor Interaction : The cyclopropyl group can enhance binding affinity to receptors, stabilizing the interaction.

Case Studies

- Antimicrobial Efficacy : In a comparative study, derivatives of chloroacetamides were tested against various pathogens. Results indicated that compounds with the 4-chlorophenyl substituent exhibited superior antimicrobial activity due to their lipophilic nature, allowing them to penetrate cell membranes effectively .

- Pharmacological Investigations : A study focused on the pharmacodynamics of chlorophenoxy derivatives revealed that they met Lipinski’s rule of five, indicating favorable pharmacokinetic properties suitable for drug development .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

- Starting Materials : Begins with 4-chlorophenol.

- Intermediate Formation : Reacts with epichlorohydrin to form 4-chlorophenoxypropanol.

- Cyclopropyl Introduction : Further reacted with cyclopropylmethylamine.

- Final Acetamide Formation : Introduced via acylation with acetic anhydride .

Reaction Conditions

Optimized conditions such as temperature control, solvent choice, and catalyst use are critical for maximizing yield and purity.

Analytical Techniques

Various analytical methods confirm the compound's properties:

- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.

Potential Applications

Due to its biological activity, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for antimicrobial agents.

- Agrochemicals : As a pesticide due to its efficacy against plant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.